Methyl 4-(3-(dibutylamino)propoxy)benzoate
Overview
Description
Methyl 4-(3-(dibutylamino)propoxy)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C19H31NO3 and its molecular weight is 321.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications
- Synthesis and Applications of Methyl-2-formyl benzoate : Methyl-2-formyl benzoate, a compound with a variety of pharmacological activities, serves as an important precursor in the synthesis of new bioactive molecules. Its versatility in organic synthesis highlights the potential of similar compounds for the preparation of medical products, emphasizing the significance of such chemicals in drug development and the pharmaceutical industry (Farooq & Ngaini, 2019).
Antimicrobial and Antioxidant Properties
- Antimicrobial Agents : The review on monoterpenes, specifically focusing on p-Cymene, reveals the antimicrobial potential of compounds used in traditional medicines. This underscores the importance of exploring the antimicrobial properties of various compounds, including potentially Methyl 4-(3-(dibutylamino)propoxy)benzoate, for biomedical applications (Marchese et al., 2017).
- Antioxidant Activity of Chromones : The review on chromones illustrates the antioxidant potential of such compounds, relevant for neutralizing active oxygen and mitigating cell impairment. This suggests the broader relevance of studying the antioxidant properties of related compounds (Yadav et al., 2014).
Environmental and Health Implications
- Environmental Chemicals and Epigenetics : The review on epigenetics and environmental chemicals highlights the impact of various chemicals, including metals and pollutants, on gene expression without altering the DNA sequence. This area of research is critical for understanding the potential epigenetic effects of chemicals, including this compound, on human health and the environment (Baccarelli & Bollati, 2009).
Properties
IUPAC Name |
methyl 4-[3-(dibutylamino)propoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-4-6-13-20(14-7-5-2)15-8-16-23-18-11-9-17(10-12-18)19(21)22-3/h9-12H,4-8,13-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPWAAYOCNWIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431534 | |
Record name | Methyl 4-[3-(dibutylamino)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437651-42-8 | |
Record name | Methyl 4-[3-(dibutylamino)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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